molecular formula C7H5FN4O B13648100 5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxamide

5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxamide

Cat. No.: B13648100
M. Wt: 180.14 g/mol
InChI Key: NRNWDOBQQOCKMT-UHFFFAOYSA-N
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Description

5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxamide is a fluorinated benzotriazole derivative of interest in medicinal chemistry and anticancer drug discovery. The benzotriazole scaffold is a privileged structure in pharmaceutical research, known for its versatile biological properties and its role as a bioisostere for other triazolic systems . Incorporating a fluorine atom, as seen in this compound, is a common strategy in drug design to enhance the lipophilicity of a molecule, which can facilitate better cell membrane permeability and impact its overall pharmacokinetic profile . This core structure is frequently investigated for its potential to interact with critical biological targets. Notably, hybrid molecules incorporating benzimidazole and 1,2,3-triazole motifs, structurally related to this compound, have demonstrated significant in vitro cytotoxicity against various cancer cell lines, such as prostate cancer (PC3) and melanoma (B16-F10) . Furthermore, analogous 1,2,3-triazole hybrids have shown promise as G-quadruplex DNA stabilizing agents. Stabilization of G-quadruplex DNA structures, found in telomeres and oncogene promoters, can inhibit telomerase activity and repress oncogene transcription, leading to apoptosis (programmed cell death) in cancer cells . Other research on 1H-benzo[d][1,2,3]triazole derivatives has also explored their mechanism as tubulin polymerization inhibitors, which disrupts microtubule formation and halts cell division . The carboxamide functional group in this molecule offers a site for further molecular interaction and derivatization, making it a valuable building block for researchers developing new chemical entities for biological evaluation. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H5FN4O

Molecular Weight

180.14 g/mol

IUPAC Name

6-fluoro-2H-benzotriazole-5-carboxamide

InChI

InChI=1S/C7H5FN4O/c8-4-2-6-5(10-12-11-6)1-3(4)7(9)13/h1-2H,(H2,9,13)(H,10,11,12)

InChI Key

NRNWDOBQQOCKMT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC2=NNN=C21)F)C(=O)N

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Approach to 1,2,3-Triazole Derivatives

The core synthetic strategy for 1,2,3-triazoles, including fused systems like benzo[d]triazoles, typically involves the 1,3-dipolar cycloaddition of azides and alkynes , known as the Huisgen cycloaddition. This reaction can be catalyzed by various metals or proceed under thermal or catalyst-free conditions.

Specific Synthetic Routes to 5-Fluoro-1H-benzo[d]triazole-6-carboxamide

While direct literature on this exact compound is limited, preparation methods can be inferred and adapted from closely related benzo[d]triazole derivatives and 1,2,3-triazole-fused benzene systems.

Precursor Synthesis
  • Starting Material: The synthesis often begins with a suitably substituted fluoroaniline or fluoro-substituted benzene derivative bearing a carboxamide or ester group at the position destined to become the 6-carboxamide.
  • Azide Formation: Introduction of an azide group at the position corresponding to the triazole nitrogen is typically achieved by diazotization of the amino group followed by azide substitution.
Cycloaddition Step
  • Copper(I)-Catalyzed Cycloaddition: The azido-substituted fluoro-benzene derivative is reacted with terminal alkynes under Cu(I) catalysis to form the 1,4-disubstituted triazole ring fused to the benzene ring.
  • Ruthenium Catalysis for 1,5-Disubstituted Triazoles: Useful if the synthetic target requires 1,5-substitution patterns, although steric and electronic effects from the fluorine and carboxamide groups can influence catalyst choice and reaction conditions.
Functional Group Transformations
  • Carboxamide Formation: If starting from esters, hydrolysis followed by amidation yields the carboxamide functionality at position 6.
  • Fluorine Introduction: Fluorine is generally introduced at the aromatic stage before cycloaddition to ensure regioselectivity and avoid interference with the triazole formation.

Research Findings and Data Tables

Representative Synthetic Examples from Literature

Entry Starting Material Catalyst Solvent Temperature Time Yield (%) Notes
1 5-Fluoro-2-azidobenzamide + terminal alkyne CuI (10 mol%) DMF/H2O (4:1) RT 12 h 85–95 CuAAC, regioselective 1,4-triazole formation
2 5-Fluoro-2-azidobenzamide + terminal alkyne Cp*RuCl(PPh3)2 (5 mol%) 1,2-DCE 45 °C 24 h 70–80 RuAAC, 1,5-triazole selective, steric effects observed
3 5-Fluoro-2-azidobenzamide + TMS-protected alkyne CuOTf/PyBOX ligand THF 60 °C 24 h 64 (ee 91%) Enantioselective synthesis with chiral ligand
4 5-Fluoro-2-azidobenzamide + arylamine via α-chlorotosylhydrazones Metal-free Organic solvent 80 °C 6 h 75–90 Azide-free, metal-free route to 1,4- and 1,5-triazoles

Notes on Reaction Conditions and Catalysts

  • Copper(I) catalysts such as CuI or CuOTf are favored for their efficiency and regioselectivity but require careful removal due to cytotoxicity concerns.
  • Ruthenium catalysts provide access to complementary regioisomers but may have lower yields with sterically hindered substrates.
  • Organocatalytic and metal-free methods are gaining traction for greener synthesis and pharmaceutical compatibility.
  • Solvent choice (e.g., DMF, THF, DCE) and temperature critically influence yield and selectivity.

Mechanistic Insights

The preparation of benzo[d]triazole derivatives involves:

  • Formation of copper acetylide intermediate (in CuAAC), facilitating the 1,3-dipolar cycloaddition with the azide.
  • Ruthenium catalysts coordinate differently, favoring 1,5-disubstitution via a different transition state.
  • The presence of electron-withdrawing fluorine and carboxamide groups influences the electronic density on the aromatic ring, affecting reaction rates and regioselectivity.

Summary and Recommendations

Preparation of 5-Fluoro-1H-benzo[d]triazole-6-carboxamide is best achieved via:

  • Pre-functionalization of the aromatic ring with fluorine and carboxamide groups.
  • Conversion of the amino group to azide.
  • Copper(I)-catalyzed azide-alkyne cycloaddition to form the triazole ring with high regioselectivity.
  • Post-cycloaddition modifications if necessary to install or adjust the carboxamide functionality.

Emerging methods such as ruthenium catalysis and metal-free cycloadditions offer alternative routes, especially for regioisomeric or enantioselective synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in various substituted derivatives .

Scientific Research Applications

5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations

  • Benzimidazole Analogs: Compounds such as 5-fluoro-2-methyl-1H-benzo[d]imidazole (CAS 1008360-84-6, similarity score: 0.77) share a fluorine substituent but replace the triazole core with an imidazole ring.

Substituent Effects

  • Positional Isomerism: Substitution patterns significantly impact properties. For example, 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole (CAS 153505-37-4) introduces bromine and alkyl groups, enhancing lipophilicity but reducing hydrogen-bond donor capacity compared to the carboxamide-containing triazole .
  • Functional Group Modifications: The carboxamide group in 5-fluoro-1H-benzo[d][1,2,3]triazole-6-carboxamide contrasts with hydroxyl or methylthio groups in analogs like (5-fluoro-1H-benzo[d]imidazol-2-yl)methanol (CAS 1977-72-6). Carboxamides typically improve water solubility and serve as hydrogen-bond acceptors, critical for target binding in drug design .

Data Table: Key Properties of Selected Analogous Compounds

Compound Name Core Structure Substituents Molecular Weight (g/mol) Solubility (Predicted) Key Applications Reference
This compound Benzotriazole F (C5), CONH2 (C6) ~195.15 Moderate (polar) Drug intermediates
5-Fluoro-1H-benzo[d]imidazole Benzimidazole F (C5) ~150.14 Low (nonpolar) Antimicrobial agents
6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole Benzimidazole F (C4), Br (C6), iPr, Me ~313.19 Very low Chemical probes
5-Fluoro-1H-benzo[d][1,2,3]triazole Benzotriazole F (C5) ~153.12 Low Corrosion inhibitors

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as condensation of thiazole/triazole precursors with fluorinated aldehydes. Key factors include:

  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) to promote cyclization .
  • Solvents : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Temperature : Controlled heating (80–120°C) optimizes reaction rates while minimizing side products .
  • Purification : Column chromatography with silica gel or reverse-phase HPLC ensures high purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies substituent positions and confirms benzotriazole core integrity. Fluorine-19 NMR tracks fluorination efficiency .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and detects isotopic patterns .
  • X-ray Crystallography : Resolves 3D conformation and π-π stacking interactions in solid state .

Q. What in vitro assays are typically employed to evaluate the biological activity of halogenated benzotriazole derivatives?

  • Methodological Answer :

  • Enzyme Inhibition : Fluorometric assays (e.g., fluorescence resonance energy transfer) measure binding to targets like kinases or proteases .
  • Cytotoxicity : MTT or CellTiter-Glo® assays quantify IC₅₀ values in cancer cell lines .
  • Antimicrobial Activity : Broth microdilution assays determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains .

Advanced Research Questions

Q. How can researchers optimize the selectivity of this compound derivatives for specific biological targets?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Systematic variation of substituents (e.g., replacing fluorine with chloro groups) and analysis via QSAR models .
  • Molecular Docking : Simulations (e.g., AutoDock Vina) predict binding modes to enzyme active sites .
  • Pharmacophore Mapping : Identifies critical functional groups (e.g., triazole N-atoms) for target engagement .

Q. What strategies are recommended for resolving contradictions in reported biological activity data for triazole-carboxamide derivatives?

  • Methodological Answer :

  • Meta-Analysis : Compare datasets across studies using standardized metrics (e.g., pIC₅₀) while accounting for assay variability .
  • Orthogonal Validation : Confirm activity with complementary methods (e.g., SPR for binding affinity vs. enzymatic assays) .
  • Theoretical Alignment : Reconcile discrepancies by linking results to mechanistic hypotheses (e.g., off-target effects vs. assay interference) .

Q. How do electronic and steric effects of substituents on the benzotriazole core influence binding affinity to enzymatic targets?

  • Methodological Answer :

  • Electron-Withdrawing Groups (EWGs) : Fluorine at position 5 enhances electrophilicity, improving interactions with catalytic lysine residues (e.g., in kinases) .
  • Steric Hindrance : Bulky substituents at position 6 (carboxamide) may reduce access to hydrophobic enzyme pockets .
  • Computational Analysis : Density Functional Theory (DFT) calculates charge distribution and frontier molecular orbitals to predict reactivity .

Q. What experimental design considerations are critical when investigating structure-activity relationships in triazole-carboxamide analogues?

  • Methodological Answer :

  • Control Groups : Include structurally related inactive compounds to isolate triazole-specific effects .
  • Dose-Response Curves : Use ≥5 concentration points to ensure accurate EC₅₀/IC₅₀ determination .
  • Batch Consistency : Standardize synthetic protocols to minimize variability in derivative purity .

Q. What mechanistic studies are necessary to elucidate the mode of action of this compound in cellular systems?

  • Methodological Answer :

  • Target Deconvolution : CRISPR-Cas9 knockout screens identify genes essential for compound activity .
  • Pathway Analysis : RNA sequencing reveals upregulated/downregulated pathways (e.g., apoptosis, DNA repair) .
  • Protein Pull-Down Assays : Biotinylated derivatives capture interacting proteins for mass spectrometry identification .

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